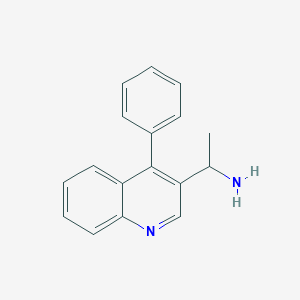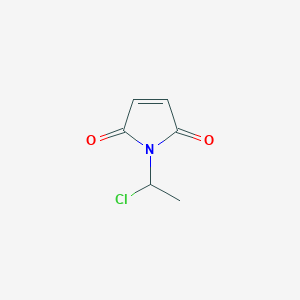
1-Benzofuran-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-4-carbonyl chloride is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a carbonyl chloride group at the fourth position of the benzofuran ring.
Métodos De Preparación
The synthesis of 1-Benzofuran-4-carbonyl chloride typically involves the chlorination of 1-Benzofuran-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction conditions usually include refluxing the mixture in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
1-Benzofuran-4-carboxylic acid+SOCl2→1-Benzofuran-4-carbonyl chloride+SO2+HCl
Industrial production methods for benzofuran derivatives often involve multi-step processes that include the formation of the benzofuran ring followed by functional group modifications. These methods are optimized for high yield and purity, often employing catalytic processes and advanced purification techniques .
Análisis De Reacciones Químicas
1-Benzofuran-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common reagents include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-Benzofuran-4-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Major products formed from these reactions include 1-Benzofuran-4-carboxamide, 1-Benzofuran-4-carboxylate esters, and 1-Benzofuran-4-methanol .
Aplicaciones Científicas De Investigación
1-Benzofuran-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1-Benzofuran-4-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity. The molecular targets and pathways involved depend on the specific derivative being studied. For example, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, as well as interact with receptors involved in inflammatory and cancer pathways .
Comparación Con Compuestos Similares
1-Benzofuran-4-carbonyl chloride can be compared with other benzofuran derivatives such as:
1-Benzofuran-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the second position. It exhibits different reactivity and applications.
1-Benzofuran-5-carbonyl chloride: Another positional isomer with distinct chemical properties and uses.
Benzofuran-2-carboxylic acid: Lacks the carbonyl chloride group but serves as a precursor for various benzofuran derivatives.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with diverse biological activities .
Propiedades
Fórmula molecular |
C9H5ClO2 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
1-benzofuran-4-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H |
Clave InChI |
LKRFEKDIARVXQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=COC2=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)


![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)


![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)






